molecular formula C24H34ClN3O5S2 B2568252 methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216685-08-3

methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2568252
CAS RN: 1216685-08-3
M. Wt: 544.12
InChI Key: QPTSDXCSYKUJPO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzamido group, a sulfamoyl group, and a carboxylate group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis has explored methodologies to construct molecules with complex structures similar to the specified compound. For instance, studies have investigated the synthesis of novel molecules with potential anti-inflammatory properties, leveraging structurally related molecules as starting points. Such research endeavors aim to expand the chemical space of therapeutic agents by introducing new functional groups and scaffolds, enhancing drug discovery efforts (Moloney, 2001).

Biological Activity and Pharmacological Applications

Several studies have focused on the synthesis and evaluation of molecules for their antimicrobial and anti-inflammatory properties. Compounds structurally related to the one mentioned have been synthesized and tested for their potential biological activities. For example, derivatives of pyrido and thieno pyrimidine have been investigated for their antimicrobial activities, highlighting the importance of structural modifications in enhancing therapeutic potentials (Bakhite et al., 2004).

properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2.ClH/c1-6-7-13-26(4)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-5)19-12-14-27(16(2)3)15-20(19)33-23;/h8-11,16H,6-7,12-15H2,1-5H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTSDXCSYKUJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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